Fmoc-Gly-Cl
CAS No.: 103321-49-9
Cat. No.: VC20794528
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103321-49-9 |
---|---|
Molecular Formula | C17H14ClNO3 |
Molecular Weight | 315.7 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate |
Standard InChI | InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21) |
Standard InChI Key | HFWFBOCOXPEKBV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl |
Introduction
Fmoc-Gly-Cl, also known as 9-fluorenylmethyloxycarbonyl glycine chloride, is a versatile chemical reagent widely used in peptide synthesis. It is a derivative of glycine where the amino group is protected by the 9-fluorenylmethyloxycarbonyl group. This compound plays a crucial role in both solid-phase and solution-phase peptide synthesis due to its stability and ease of removal under basic conditions .
Applications in Peptide Synthesis
Fmoc-Gly-Cl is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, it allows for the controlled elongation of peptide chains by selectively deprotecting the N-terminal Fmoc group and coupling with Fmoc-Gly-Cl to incorporate glycine residues efficiently . In solution-phase synthesis, it can functionalize amino groups of various molecules for the synthesis of peptidomimetics and peptide conjugates .
Synthesis and Preparation Methods
The preparation of Fmoc-Gly-Cl typically involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride under Schotten-Baumann conditions. This process includes dissolving glycine in an aqueous solution of sodium bicarbonate, adding 9-fluorenylmethyloxycarbonyl chloride, stirring until the reaction is complete, and then extracting and purifying the product.
Research Findings and Applications
Research on Fmoc-Gly-Cl highlights its utility in peptide chemistry. For instance, studies have shown that Fmoc-glycine derivatives can be contaminated with dipeptides like Fmoc-glycylglycine, which can affect synthesis outcomes . Additionally, Fmoc-Gly-Cl has been used in the functionalization of nanomaterials to determine the concentration of active amino groups, demonstrating its versatility beyond traditional peptide synthesis .
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